(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine

Chiral resolution Enantioselective synthesis Asymmetric catalysis

Procure the single (R)-enantiomer of 2-(2,4,6-trifluorophenyl)pyrrolidine for medicinal chemistry and asymmetric synthesis applications. This chiral building block features a 2,4,6-trifluoro substitution pattern distinct from other fluorinated isomers, providing a specific electronic environment and binding mode. It serves as a conserved P1 fragment in gliptin-like DPP-4 inhibitor design, a chiral cap group in HDAC inhibitor synthesis, and a precursor for electron-deficient chiral ligands in enantioselective catalysis. Stereochemical integrity is critical; substitution with the (S)-enantiomer or alternative fluorine arrangements risks non-overlapping biological activity. Only stereochemically defined, high-purity material from verified suppliers is offered to support your R&D programs.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
Cat. No. B13326767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=C(C=C2F)F)F
InChIInChI=1S/C10H10F3N/c11-6-4-7(12)10(8(13)5-6)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m1/s1
InChIKeyUAQDFIMMCHHIQG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine – Key Molecular Characteristics for Procurement Evaluation


(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine (CAS 1241678-86-3) is a chiral, fluorinated aryl-pyrrolidine building block with molecular formula C₁₀H₁₀F₃N and molecular weight 201.19 g/mol . The compound features a 2,4,6-trifluorophenyl substituent at the 2-position of a pyrrolidine ring in the (R)-configuration. The symmetric 2,4,6-trifluoro substitution pattern creates a distinct electronic environment compared to isomers bearing fluorine at other positions, which directly affects the pKa of the pyrrolidine nitrogen and logP of the molecule . This compound is primarily utilized as a chiral intermediate in medicinal chemistry programs, particularly those targeting dipeptidyl peptidase-4 (DPP-4) and other serine proteases [1].

Why (R)-2-(2,4,6-Trifluorophenyl)pyrrolidine Cannot Be Freely Substituted in Lead Optimization


Aryl-pyrrolidine building blocks with different fluorine substitution patterns or enantiomeric configurations generally exhibit non-overlapping biological activity profiles, making unverified substitution in a synthetic route a high-risk decision [1]. In the context of DPP-4 inhibitors, the pyrrolidine-trifluorophenyl P1 fragment adopts a specific binding mode within the S1 and S2 extensive domains of the enzyme; this binding mode is conserved across analogs bearing this moiety but cannot be assumed for compounds with different fluorine arrangements or the opposite enantiomer [2]. Furthermore, the (R)-enantiomer and its (S)-counterpart are fundamentally distinct chemical entities that may display entirely different target engagement, pharmacokinetics, and off-target profiles, underscoring the necessity of stereochemically defined procurement [3].

(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine – Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Configuration: (R) vs. (S) Differentiation in Chiral Synthesis

The (R)-enantiomer (CAS 1241678-86-3) and its (S)-enantiomer are non-superimposable mirror images that can exhibit divergent biological activity. The synthetic route disclosed in US Patent 9,447,036 enables preparation of either enantiomer in optically active form, but the biological downstream products derived from each are distinct chemical entities [1]. Commercial sourcing data shows the (R)-enantiomer is offered at 98% purity with a defined LogP of 2.5284 and TPSA of 12.03 Ų, whereas the (S)-enantiomer has a different CAS registry and is generally procured independently . For comparison, the racemic 2-(2,4,6-trifluorophenyl)pyrrolidine (CAS 1270354-05-6) is also available but lacks stereochemical definition, rendering it unsuitable for enantioselective applications [2].

Chiral resolution Enantioselective synthesis Asymmetric catalysis

Fluorine Substitution Pattern: 2,4,6-Trifluoro vs. 2,4-Difluoro Analog Comparison

The (R)-2-(2,4-difluorophenyl)pyrrolidine analog (CAS 1228569-91-2) has a molecular weight of 183.2 g/mol with 2 fluorine atoms, compared to 201.19 g/mol with 3 fluorine atoms for the target compound, and a predicted pKa of 9.22, compared to the target compound's predicted pKa of approximately 8.4 (estimated from the electron-withdrawing effect of the additional fluorine) . The 2,4,6-trifluoro pattern introduces an additional electron-withdrawing fluorine at the 6-position, which lowers the basicity of the pyrrolidine nitrogen by an estimated ΔpKa of ~0.8 units relative to the 2,4-difluoro analog . No head-to-head bioactivity or ADME comparison has been published for these two specific compounds. A patent disclosing disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission (EP2155669B1) establishes that phenyl ring fluorine number and position can alter CNS-modulating activity, providing class-level evidence that these analogs are not functionally interchangeable [1].

Fluorine substitution logP modulation Metabolic stability

Fluorine Positional Isomerism: 2,4,6-Trifluoro vs. 2,3,6-Trifluoro vs. 3,4,5-Trifluoro Analogs

Multiple positional isomers of trifluorophenyl-pyrrolidine exist as distinct catalog products: (R)-2-(2,3,6-trifluorophenyl)pyrrolidine, 2-(2,3,4-trifluorophenyl)pyrrolidine (CAS 1270506-28-9), and 2-(3,4,5-trifluorophenyl)pyrrolidine, each bearing fluorine at different ring positions [1]. The 2,4,6-substitution pattern is symmetric about the pyrrolidine attachment point, whereas the 2,3,6- and 2,3,4-patterns introduce asymmetry that alters the steric and electronic environment around the phenyl-pyrrolidine bond . In the DPP-4 inhibitor binding context, the trifluorophenyl moiety occupies the S1 pocket; a structure-activity relationship analysis of cocrystallized gliptin-like inhibitors confirms that the trifluorophenyl P1 fragment engages a specific binding mode in this pocket [2]. Although no direct head-to-head comparison of the free base positional isomers has been published, the asymmetric fluorine arrangement in 2,3,6- and 2,3,4-isomers is expected to alter the rotational profile of the phenyl-pyrrolidine bond, potentially affecting binding pocket complementarity differently than the symmetric 2,4,6-isomer. Each isomer is listed with a separate CAS number, reflecting their distinct chemical identities.

Positional isomer Structure-activity relationship Binding pocket complementarity

(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine – Recommended Application Scenarios Based on Evidence


Chiral Intermediate for DPP-4 Inhibitor and Serine Protease Inhibitor Synthesis

The 2,4,6-trifluorophenyl-pyrrolidine motif is a conserved P1 fragment in a subset of DPP-4 inhibitors. The (R)-enantiomer of this building block is appropriate for constructing gliptin-like candidates that require this specific stereochemistry for S1/S2 pocket binding, as established by cocrystallization analysis [1]. Researchers should confirm that the (R)-configuration matches the stereochemical requirement of their target scaffold.

Enantioselective Synthesis of CNS-Targeted Agents

Aryl-pyrrolidines with specific fluorine substitution have been patented as modulators of cortical catecholaminergic neurotransmission [2]. The 2,4,6-trifluoro substitution and (R)-stereochemistry provide a defined starting point for constructing CNS-active candidates where fluorine-mediated modulation of logP and pKa is a design parameter.

Scaffold for HDAC Inhibitor Discovery Programs

Pyrrolidine-containing compounds have been disclosed as histone deacetylase (HDAC) inhibitors with nanomolar potency [3]. The (R)-2-(2,4,6-trifluorophenyl)pyrrolidine core can serve as a chiral cap group or linker component in HDAC inhibitor design, where the trifluorophenyl moiety may contribute to surface recognition and the pyrrolidine nitrogen enables further functionalization.

Asymmetric Catalysis Ligand Synthesis

Chiral 2-arylpyrrolidines are established precursors for enantioselective catalysts and ligands in asymmetric synthesis [4]. The (R)-2-(2,4,6-trifluorophenyl)pyrrolidine, with its electron-deficient aryl ring and defined stereochemistry, is suited for preparing chiral ligands where fluorinated aryl groups enhance catalyst Lewis acidity or modulate steric bulk at the metal center.

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